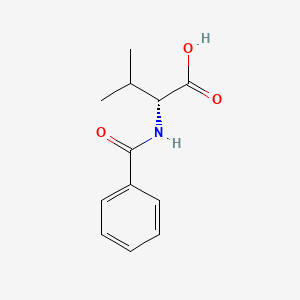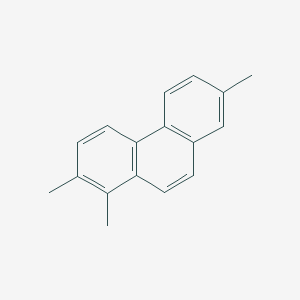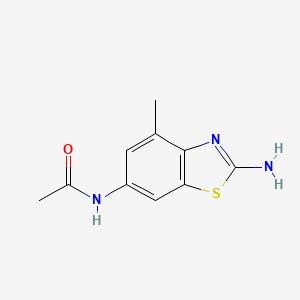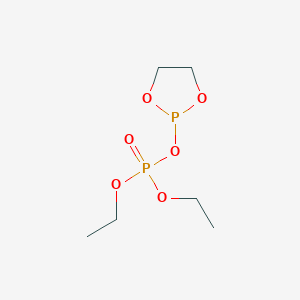
Diethyl ethylene pyrophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ethylene pyrophosphite is an organophosphorus compound with the chemical formula C6H14O3P2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl ethylene pyrophosphite can be synthesized through a two-step process involving the transesterification of diethyl phosphite with ethylene glycol, followed by a palladium-catalyzed coupling reaction with vinyl bromide . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl ethylene pyrophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl ethylene pyrophosphate.
Reduction: It can be reduced to form diethyl ethylene phosphite.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used under basic conditions.
Major Products Formed:
Oxidation: Diethyl ethylene pyrophosphate.
Reduction: Diethyl ethylene phosphite.
Substitution: Various substituted phosphonates and phosphites.
Aplicaciones Científicas De Investigación
Diethyl ethylene pyrophosphite has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of diethyl ethylene pyrophosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can then participate in catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can undergo various oxidation states and form multiple bonds with other elements .
Comparación Con Compuestos Similares
Diethyl phosphite: Similar in structure but lacks the ethylene bridge.
Diethyl pyrophosphate: Contains a pyrophosphate group instead of a pyrophosphite group.
Ethylene glycol diethyl ether: Similar in structure but lacks the phosphorus atom.
Uniqueness: Diethyl ethylene pyrophosphite is unique due to its combination of the ethylene bridge and the pyrophosphite group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metal ions and participate in various catalytic processes sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H14O6P2 |
|---|---|
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
1,3,2-dioxaphospholan-2-yl diethyl phosphate |
InChI |
InChI=1S/C6H14O6P2/c1-3-10-14(7,11-4-2)12-13-8-5-6-9-13/h3-6H2,1-2H3 |
Clave InChI |
SGZBQOPNVWJJLY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OP1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
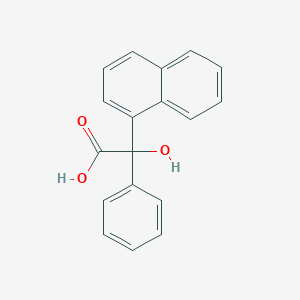
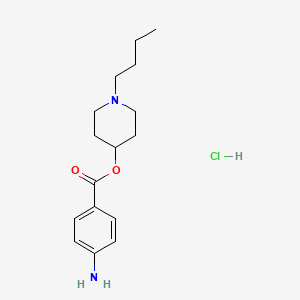
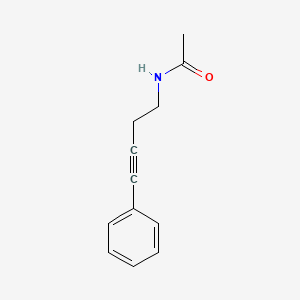
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
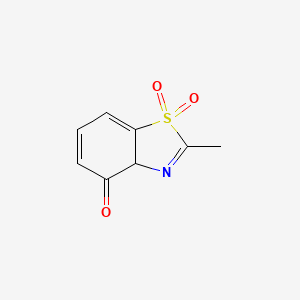
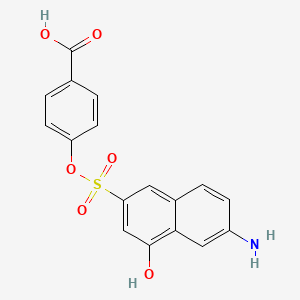
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
